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molecular formula C12H13ClN2O B8326520 3-(4-Chlorophenyl)-1-propyl-4, 5-dihydropyrazol-5-one

3-(4-Chlorophenyl)-1-propyl-4, 5-dihydropyrazol-5-one

Cat. No. B8326520
M. Wt: 236.70 g/mol
InChI Key: LVFPVHCIIFKBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05639776

Procedure details

To a suspension of 0.22 g (5.5 mmol) of 60% oily sodium hydride in 10 ml of anhydrous dimethylformamide was added dropwise a solution of 1.0 g (4.5 mmol) of 3-(4-chlorophenyl)-4, 5-dihydropyrazol-5-one in dimethylformamide (5 ml) at 0° C. After 30 minutes of stirring at room temperature, 0.83 g (6.7 mmol) of 1-bromopropane was added dropwise and stirring was continued for another 2 hours. To the reaction solution was added 50 ml of diethyl ether and 50 ml of water, and vigorously agitated. The resulting solution was separated, and the aqueous layer was extracted twice with 50 ml of diethyl ether. The organic layer was combined and washed successively with water and saturated brine solution, and dried over anhydrous sodium sulfate. Then the solvent was evaporated under reduced pressure. The obtained crude product was purified by silica gel column chromatography (n-hexane/ethyl acetate=4/1 (v/v)) to give 1.1 g of the object compound as a colorless oil (yield 92%).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH2:14][C:13](=[O:15])[NH:12][N:11]=2)=[CH:6][CH:5]=1.Br[CH2:17][CH2:18][CH3:19].C(OCC)C>CN(C)C=O.O>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[CH2:14][C:13](=[O:15])[N:12]([CH2:17][CH2:18][CH3:19])[N:11]=2)=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NNC(C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.83 g
Type
reactant
Smiles
BrCCC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 30 minutes of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
vigorously agitated
CUSTOM
Type
CUSTOM
Details
The resulting solution was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with 50 ml of diethyl ether
WASH
Type
WASH
Details
washed successively with water and saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (n-hexane/ethyl acetate=4/1 (v/v))

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NN(C(C1)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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